3-苯基降冰片烷-2-胺

描述

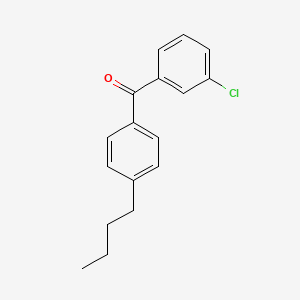

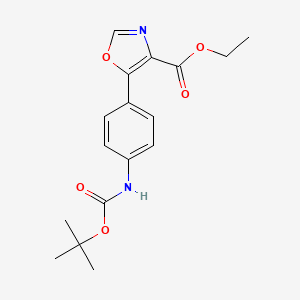

3-Phenylnorbornan-2-amine, also known as Camfetamine, is a stimulant drug closely related to the appetite suppressant fencamfamine . It has been sold as a designer drug following the banning of mephedrone and related substituted cathinone derivatives in many countries . It reportedly has slightly stronger stimulant effects than fencamfamine, but with correspondingly more severe side effects .

Synthesis Analysis

The synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine (Camfetamine) have been described in the literature . The compound was synthesized and characterized using electron impact and electrospray ionization mass spectra .Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp^3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis

Amines, including 3-Phenylnorbornan-2-amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

The main chemical property of amines is their ability to act as weak organic bases . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学研究应用

合成和表征

- 与苯环甲基胺密切相关的 3-苯基降冰片烷-2-胺,已对其合成和表征进行了研究。它最初被开发为一种兴奋剂,但后来被探索用于娱乐性药物。它的合成、表征和质谱解释对于理解其化学结构和性质至关重要 (Kavanagh 等人,2013)。

分子结合研究

- 对结构相似的化合物 2-苯乙胺的研究,涉及探索其合成和与 β-环糊精的分子结合。这种结合增加了体内胺的稳定性和靶向运输,防止过早破坏。这些发现可能与类似的胺(如 3-苯基降冰片烷-2-胺)在药理学应用中有关 (ChemChemTech,2023)。

化学合成研究

- 已经对结构上与 3-苯基降冰片烷-2-胺相关的 2-氨基-3-苯基降冰片烷-2-羧酸的合成进行了研究。这些涉及 Diels-Alder 反应,展示了合成和分离环加成物的以及将它们转化为氨基酸的方法 (Avenoza 等人,1989)。

有机合成中的应用

- 氨基,3-苯基降冰片烷-2-胺中的核心结构,是有机化学中普遍存在的基序。研究集中于使用胺作为合成中的烷基化剂,特别是在无金属光氧化还原策略中,用于形成 C(sp3)-C(sp) 和 C(sp3)-C(sp2) 键。这种方法具有可扩展性,提供广泛的底物范围,并对复杂分子骨架多样化具有影响 (Ociepa 等人,2018)。

抗癌和抗氧化研究

- 一项关于结构上与 3-苯基降冰片烷-2-胺相关的咪唑并 [1,2-a] 嘧啶的 3-仲胺衍生物合成的研究,证明了其潜在的抗癌和抗氧化活性。评估了这些化合物对乳腺癌的治疗效果,突出了类似胺的潜在医学应用 (Rehan 等人,2021)。

安全和危害

Safety data sheets indicate that 3-Phenylnorbornan-2-amine may be harmful if swallowed . It may cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

属性

IUPAC Name |

3-phenylbicyclo[2.2.1]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESNBFAEPGJCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376206 | |

| Record name | 3-Phenylnorbornan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylnorbornan-2-amine | |

CAS RN |

39550-30-6 | |

| Record name | 3-Phenylnorbornan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([5-(Trifluoromethyl)-2-pyridyl]sulfonyl)acetonitrile](/img/structure/B1607809.png)

![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride](/img/structure/B1607814.png)

![4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine](/img/structure/B1607826.png)